molecular formula C24H25FN4O2S B2676452 N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1173777-76-8

N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No.: B2676452
CAS No.: 1173777-76-8
M. Wt: 452.55
InChI Key: JOAJKYGAZYQYAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a high-purity synthetic chemical reagent designed for pharmaceutical and agrochemical research applications. This complex molecular architecture features an imidazo[1,2-c]quinazolinone core, a privileged scaffold in medicinal chemistry, substituted with an isobutyl group at the 2-position and a propanamide side chain at the 5-position via a thioether linkage, terminated with a 4-fluorobenzyl group. The structural composition suggests significant research potential across multiple domains. In agricultural chemistry research, this compound belongs to a class of molecules demonstrating notable fungicidal activity. Compounds with the imidazo[1,2-c]quinazolinone framework have shown efficacy against various fungal pathogens, including Zymoseptoria tritici, a significant wheat pathogen . The specific substitution pattern, particularly at the 2- and 5-positions, is critical for optimizing biological activity and metabolic stability in agricultural applications. The incorporation of the fluorine atom in the benzyl group typically enhances lipid solubility and bioavailability, which are important properties for agrochemical agents. For biomedical research, this compound presents intriguing possibilities for investigating cellular differentiation processes. The imidazo[1,2-c]quinazolinone structure represents a sophisticated heterocyclic system that may interact with biological targets relevant to disease pathology. Related molecular frameworks have been investigated as chemical inhibitors of inhibitors of differentiation (Id), which are proteins that regulate basic helix-loop-helix transcription factors involved in cellular determination and differentiation . This suggests potential research applications in studying proliferative diseases, though further investigation would be necessary to elucidate its specific mechanism of action and molecular targets. The compound is provided with comprehensive characterization data to ensure research reproducibility. It is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in laboratory settings.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2S/c1-14(2)12-20-23(31)29-21(27-20)18-6-4-5-7-19(18)28-24(29)32-15(3)22(30)26-13-16-8-10-17(25)11-9-16/h4-11,14-15,20H,12-13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAJKYGAZYQYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a fluorobenzyl group and an imidazoquinazoline moiety. The presence of fluorine in the benzyl group is known to enhance biological activity by improving membrane permeability and metabolic stability.

1. Antioxidant Activity

Recent studies have indicated that derivatives of quinazolinone, structurally related to the compound , exhibit significant antioxidant properties. For instance, a related compound demonstrated an IC50 value of 17.02 µM against tyrosinase, a key enzyme involved in melanin production and oxidative stress response . This suggests that this compound may also possess similar antioxidant capabilities.

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through molecular docking studies. These studies revealed favorable interactions within the active site of target enzymes, indicating that it may serve as a competitive inhibitor . The kinetic studies on similar compounds showed competitive inhibition with a Ki value of 14.87 µM, suggesting that this class of compounds could be developed as therapeutic agents against conditions like hyperpigmentation and other oxidative stress-related disorders.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The synthetic route often includes the formation of thioamide linkages and subsequent modifications to introduce the fluorobenzyl substituent.

Case Studies and Research Findings

Several studies have highlighted the biological relevance of similar compounds:

  • Tyrosinase Inhibitors : A series of phenylamino quinazolinone derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. Among these, one derivative showed significant inhibition comparable to known standards .
  • Molecular Dynamics Simulations : These simulations have provided insights into the stability of the compound-enzyme complexes over time, revealing a reduction in critical residual fluctuation during simulations, which is indicative of strong binding affinity .

Potential Therapeutic Applications

Given its structural features and observed biological activities, this compound could be explored for:

  • Skin Disorders : As a potential treatment for conditions like melasma or other forms of hyperpigmentation due to its tyrosinase inhibitory effects.
  • Antioxidant Therapy : Its ability to scavenge free radicals may make it useful in formulations aimed at reducing oxidative stress in various diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Spectral and Structural Comparisons
Compound Class Core Structure Key IR Bands (cm⁻¹) Tautomerism Observed?
Target Compound Imidazoquinazoline C=O (~1680), C-S (~1250) No
Triazole-thiones [7–9] 1,2,4-Triazole C=S (1247–1255), NH (3278–3414) Yes (thione dominant)
Hydrazinecarbothioamides [4–6] Hydrazine-carbothioamide C=S (1243–1258), C=O (1663–1682) No

Functional Group Influence

  • Fluorinated Aromatic Systems: The 4-fluorobenzyl group in the target compound parallels the 2,4-difluorophenyl substituents in ’s triazole-thiones.
  • Thioether Linkages : The thioether group in the target compound is analogous to the S-alkylated triazoles in (e.g., compounds [10–15]). Such linkages influence solubility and redox properties, critical for pharmacokinetics .

Pharmacological and Physicochemical Properties (Inferred)

While direct data on the target compound’s bioactivity are unavailable, structural analogs suggest:

  • Enzyme Inhibition : The imidazoquinazoline core may interact with kinase ATP-binding pockets, similar to quinazoline-based inhibitors.
  • Metabolic Stability: The 4-fluorobenzyl group may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.